2,2-Dimethyl-1-trifluoromethyl-propylamine

Description

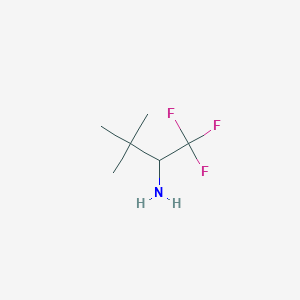

2,2-Dimethyl-1-trifluoromethyl-propylamine is a fluorinated α,α-disubstituted amine characterized by a branched alkyl chain with two methyl groups at the second carbon and a trifluoromethyl (-CF₃) group at the first carbon (Figure 1). This structure confers unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical applications. The compound is synthesized via multi-step reactions involving phosphazene intermediates or nucleophilic substitutions, as inferred from methods used for structurally related amines . Its commercial availability (95% purity) highlights its relevance in industrial settings .

Properties

IUPAC Name |

1,1,1-trifluoro-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-5(2,3)4(10)6(7,8)9/h4H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDHBAMNSWXENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2-Dimethyl-1-trifluoromethyl-propylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropanal with trifluoromethylamine under specific conditions . Industrial production methods often utilize advanced techniques such as catalytic hydrogenation and reductive amination to ensure high yield and purity .

Chemical Reactions Analysis

2,2-Dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-1-trifluoromethyl-propylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . This interaction can modulate various signaling pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

- (2R)-1,1,1-Trifluoro-3-methyl-2-butanamine (): This isomer differs in branching, with a trifluoromethyl group at position 1 and a methyl group at position 3 of a butanamine backbone. Enantiomeric forms (e.g., R-configuration) may exhibit distinct biological activity, a critical factor in drug design .

Substituent Variations on the Amine Group

- N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine (): Methylation of the amine nitrogen reduces basicity due to electron-donating effects, altering solubility and interaction with biological targets.

Trifluoromethyl vs. Other Electron-Withdrawing Groups

- Chloroethylamines (e.g., (2-Chloroethyl)dimethylamine, ):

Replacing -CF₃ with -Cl introduces weaker electron-withdrawing effects, decreasing the compound’s stability under basic conditions. Chloroethylamines are more prone to elimination reactions, whereas the trifluoromethyl group enhances thermal and oxidative stability . - Fluorophenyl- and Thiophenyl-substituted Amines ():

Aromatic substituents (e.g., 3,5-difluorophenyl) introduce π-π stacking interactions, which are absent in aliphatic trifluoromethyl derivatives. This difference impacts solubility and receptor affinity in medicinal chemistry applications .

α,α-Disubstituted Amines

General trends from α,α-disubstituted amines ():

- Steric Effects : The 2,2-dimethyl group creates significant steric hindrance, slowing reaction rates in SN2 mechanisms but stabilizing transition states in cyclization reactions.

- Basicity: The -CF₃ group reduces amine basicity (pKa ~8–9) compared to non-fluorinated analogs (pKa ~10–11), influencing protonation states in physiological environments .

Data Tables

Table 1: Key Properties of 2,2-Dimethyl-1-trifluoromethyl-propylamine and Analogs

Biological Activity

2,2-Dimethyl-1-trifluoromethyl-propylamine (also referred to as (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine) is a chiral amine characterized by a unique trifluoromethyl group that significantly influences its biological activity. This compound has garnered attention in various fields, including medicinal chemistry, biology, and industrial applications due to its potential therapeutic effects and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C5H10F3N

- Molecular Weight : 155.14 g/mol

- Chirality : The presence of a chiral center at the second carbon allows for distinct biological activities between its enantiomers.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve its efficacy in biological systems .

The biological activity of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl substituent is known to enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways.

- Receptor Interaction : It may also interact with specific receptors, influencing cellular signaling processes.

Antimicrobial Activity

Research has indicated that (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine exhibits potential antimicrobial properties. For instance, studies have shown that compounds with similar structures can selectively target pathogens like Chlamydia and various bacteria .

Case Studies

- Antichlamydial Activity : In a study evaluating the antichlamydial activity of synthesized compounds, derivatives based on similar structures showed significant efficacy against C. trachomatis, indicating that modifications in the amine structure could lead to enhanced biological effects .

- Enzyme Studies : Investigations into the compound's interaction with enzymes have revealed that it can influence enzyme mechanisms, suggesting its utility as a biochemical probe in research settings .

Comparison with Related Compounds

The biological activity of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine can be compared to other compounds with similar structures:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine | Potential antimicrobial and enzyme inhibitory effects | Trifluoromethyl group enhances stability |

| 2,2-Dimethyl-1-fluoromethyl-propylamine | Less potent than trifluoromethyl counterpart | Fluoromethyl group reduces lipophilicity |

| 2,2-Dimethyl-1-chloromethyl-propylamine | Different reactivity; potential for varied applications | Chloromethyl group affects reactivity |

Research Findings

Recent studies have focused on the synthesis and optimization of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine derivatives to enhance their biological activity. These investigations often employ computational chemistry alongside experimental assays to evaluate binding affinities and biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.